molecular formula C8H7Br2NO B13674667 2-(2,6-Dibromophenyl)acetamide

2-(2,6-Dibromophenyl)acetamide

Cat. No.: B13674667
M. Wt: 292.95 g/mol
InChI Key: HDTCJALZRZQCKA-UHFFFAOYSA-N
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Description

2-(2,6-Dibromophenyl)acetamide is an organic compound with the molecular formula C8H7Br2NO. It is a derivative of acetamide where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromophenyl)acetamide typically involves the bromination of acetanilide. The reaction is carried out by treating acetanilide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced compounds.

Scientific Research Applications

2-(2,6-Dibromophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromoacetanilide
  • 2-Bromo-N-(4-chloro-2,6-dibromophenyl)acetamide
  • 2-Chloro-N-(2,6-dibromo-4-chlorophenyl)acetamide

Uniqueness

2-(2,6-Dibromophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

2-(2,6-dibromophenyl)acetamide

InChI

InChI=1S/C8H7Br2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

HDTCJALZRZQCKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)N)Br

Origin of Product

United States

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